Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chloro-3-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: The major product is 4-chloro-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: The major product is 4-chloro-3-methyl-1H-pyrrole-2-methanol.
Scientific Research Applications
Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-chloro-3-ethyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
ethyl 4-chloro-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 |
InChI Key |
RLHAHWSWJJFMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)Cl)C |
Origin of Product |
United States |
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